molecular formula C9H10N2OS B8459277 5-Amino-1,2-benzisothiazole-3-ethanol

5-Amino-1,2-benzisothiazole-3-ethanol

Cat. No.: B8459277
M. Wt: 194.26 g/mol
InChI Key: DTOVNWSGBIPQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1,2-benzisothiazole-3-ethanol is a chemical reagent built around the benzisothiazole heterocyclic scaffold, a structure of significant interest in modern medicinal and materials chemistry . Benzisothiazole derivatives are recognized as privileged structures in drug discovery due to their broad spectrum of biological activities. These compounds are frequently investigated as key intermediates in the synthesis of more complex molecules with potential pharmacological properties, including analgesic, anti-inflammatory, and antipyretic activities . Beyond biomedical applications, structurally related benzisothiazole compounds serve as crucial intermediates for high-performance materials . For instance, they are used in the synthesis of aromatic heterocyclic dyes, which find application in optical data storage, dye-sensitized solar cells, and as organic semiconducting materials . The presence of both amino and ethanol functional groups on the benzisothiazole core makes this particular reagent a versatile building block for further chemical modification and diversity-oriented synthesis. Researchers can leverage these functional groups to create amide linkages, ester derivatives, or to incorporate the benzisothiazole moiety into larger molecular architectures like peptide conjugates, a growing field in the development of new therapeutic agents . This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

2-(5-amino-1,2-benzothiazol-3-yl)ethanol

InChI

InChI=1S/C9H10N2OS/c10-6-1-2-9-7(5-6)8(3-4-12)11-13-9/h1-2,5,12H,3-4,10H2

InChI Key

DTOVNWSGBIPQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NS2)CCO

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Amino 1,2 Benzisothiazole 3 Ethanol and Analogous Benzisothiazole Systems

Strategies for the Construction of the 1,2-Benzisothiazole (B1215175) Nucleus

The formation of the 1,2-benzisothiazole heterocyclic system is a foundational step in the synthesis of the target compound and its derivatives. Methodologies have evolved to enhance efficiency, yield, and substrate scope, employing both classical and modern synthetic approaches.

Cyclization Reactions in the Formation of the Benzisothiazole Ring System

Intramolecular cyclization is a primary strategy for constructing the 1,2-benzisothiazole ring. These reactions typically involve the formation of a key nitrogen-sulfur (N-S) bond from appropriately substituted benzene (B151609) precursors. One prevalent method is the oxidative cyclization of 2-mercaptobenzamides or related thioamides. researchgate.net For instance, the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides can furnish various benzo[d]isothiazol-3(2H)-ones in excellent yields. nih.gov

Another approach involves the ring contraction of larger heterocyclic systems. For example, 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides can undergo a base-mediated ring contraction to yield 1,2-benzisothiazole 1,1-dioxides. mdpi.com This transformation proceeds through deprotonation, ring opening to form an acylimine intermediate, and subsequent intramolecular Michael addition. mdpi.com Additionally, starting from o-mercaptoacylphenones, a mild S-nitrosation followed by an intramolecular aza-Wittig reaction provides a pathway to construct 3-substituted benzisothiazoles. organic-chemistry.org

Starting MaterialReagents/ConditionsProduct TypeReference
2-MercaptobenzamidesCu(I) catalyst, O₂ atmosphereBenzo[d]isothiazol-3(2H)-ones nih.gov
3,4-Dihydro-1,2,3-benzothiadiazine 1,1-dioxidesNaOH, THF1,2-Benzisothiazole 1,1-dioxides mdpi.com
o-MercaptoacylphenonesS-Nitrosation, then aza-Wittig3-Substituted benzisothiazoles organic-chemistry.org

Exploration of Metal-Catalyzed and Transition-Metal-Free Approaches for Benzisothiazole Scaffolds

Both metal-catalyzed and transition-metal-free reactions have been successfully employed to synthesize the benzisothiazole scaffold, offering flexibility in reaction conditions and functional group tolerance.

Metal-Catalyzed Approaches: Transition metals like copper, palladium, and cobalt play a significant role in facilitating the key C-S and N-S bond formations. Copper-catalyzed reactions are particularly common. For example, a CuCl-catalyzed cascade reaction of 2-halobenzamides with elemental sulfur achieves C–S bond formation followed by N–S bond cyclization. nih.gov Similarly, copper(II) bromide has been used to catalyze the annulation of 2-bromo-N-arylbenzimidamides with sulfur powder to provide benzo[d]isothiazoles in good yields. organic-chemistry.org Cobalt catalysts have also been utilized for the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides under an oxygen atmosphere, demonstrating an efficient N-S bond formation. researchgate.net

CatalystStarting MaterialsKey TransformationReference
CuCl2-Halobenzamides, Sulfur powderCascade C-S/N-S bond formation nih.gov
CuBr₂2-Bromo-N-arylbenzimidamides, Sulfur powderAnnulation organic-chemistry.org
Cobalt Phthalocyanine2-MercaptobenzamidesOxidative N-S bond formation researchgate.net
Palladium(II) AcetateN-aryl-N′,N′-dialkylthioureasIntramolecular oxidative cyclization nih.gov

Transition-Metal-Free Approaches: To align with the principles of green chemistry, several transition-metal-free methods have been developed. These often rely on the use of elemental sulfur and an oxidant or proceed through radical pathways. mdpi.com A three-component reaction using elemental sulfur and an ammonium (B1175870) source can synthesize benzisothiazoles from pyridine (B92270) or quinoline (B57606) ring substrates in good to excellent yields without a metal catalyst. researchgate.net Another strategy involves the C–H functionalization of heteroarenes. For instance, benzothiazoles can be converted to 2-mercaptobenzothiazoles using 1,3-propanedithiol (B87085) in the presence of potassium hydroxide (B78521) and DMSO, showcasing a direct C–H mercaptalization. beilstein-journals.org

Development and Optimization of One-Pot Synthetic Routes for Benzisothiazole Derivatives

One-pot syntheses are highly valued for their efficiency, reducing reaction time, and simplifying purification processes by avoiding the isolation of intermediates. jetir.org Several such methodologies have been developed for benzisothiazole derivatives. nih.gov For example, a one-pot reaction involving the condensation of 2-aminobenzene thiol with various aromatic aldehydes using ammonium chloride as a catalyst provides a green and economically viable route to 2-substituted benzothiazoles. jetir.org

Another efficient one-pot synthesis involves the reaction of 2-iodoanilines with sodium dithiocarbamates. This Ullmann-type reaction, which forms a C(Ar)-S bond via a copper thiolate intermediate, can produce 2-aminobenzothiazoles with yields reaching up to 97%. nih.gov These multi-component reactions streamline the synthetic process, making it more practical for generating libraries of benzisothiazole derivatives. jocpr.com

Methodologies for the Regioselective Introduction of the Amino Group at the 5-Position

The introduction of an amino group at the 5-position of the benzisothiazole ring is a critical step for synthesizing the target compound and its analogs. This requires precise regiochemical control, which can be achieved through direct amination or, more commonly, by using precursors with a pre-installed nitrogen-based functional group.

Amination Reactions in the Synthesis of Benzisothiazole Derivatives

Direct amination of the benzisothiazole core via C-H activation is a challenging but desirable approach. More established methods often involve the functionalization of a pre-existing group on the benzene ring portion of the heterocycle. For instance, the synthesis of 2-aminobenzothiazoles can be achieved from the corresponding nitro-derivatives. This typically involves pre-protection of other reactive groups, followed by the reduction of the nitro group to an amino group. nih.gov This multi-step sequence allows for the synthesis of derivatives with high anti-inflammatory activity. nih.gov

The Buchwald-Hartwig cross-coupling reaction is another powerful tool for forming C-N bonds. This palladium-catalyzed reaction can be used to couple an aryl halide (such as a 5-bromo-1,2-benzisothiazole) with an amine source, providing a direct route to 5-amino-substituted derivatives. nih.gov

Utilization of Precursor-Based Synthesis for 5-Amino-Heterocycles (General Principles)

A widely used and reliable strategy for introducing an amino group at a specific position on a heterocyclic ring is to carry a nitrogen-containing functional group, such as a nitro (-NO₂) or an azide (B81097) (-N₃) group, through the synthesis, which is then converted to the amino group in a final step. This precursor-based approach ensures regiochemical integrity.

The synthesis of 5-aminopyrazoles, for example, often starts with β-ketonitriles reacting with hydrazines. beilstein-journals.org The nitrile group in the precursor is integral to the formation of the final amino group on the pyrazole (B372694) ring. beilstein-journals.org Similarly, in the synthesis of 5-amino-1,2,3-triazoles, a common method is the 1,3-dipolar cycloaddition between an azide and a nitrile. nih.gov A transition-metal-free approach can also be used, involving the reaction of carbodiimides with diazo compounds through a cascade nucleophilic addition/cyclization process. rsc.org

Applying this principle to 5-amino-1,2-benzisothiazole, a logical synthetic route would begin with a 4-substituted-2-mercaptoaniline precursor, where the substituent at the 4-position is a nitro group. This nitro-substituted precursor would then be used to construct the benzisothiazole ring via the cyclization methods described in section 2.1. The final step of the synthesis would be the selective reduction of the nitro group to the desired 5-amino group, a common and high-yielding transformation in organic synthesis. This precursor-based strategy is a cornerstone for the regioselective synthesis of complex amino-heterocycles. nih.govfrontiersin.org

Synthetic Approaches for Functionalization at the 3-Position with an Ethanol (B145695) Moiety

The introduction of an ethanol group at the 3-position of the 1,2-benzisothiazole ring is a key synthetic challenge. This section explores specific strategies for incorporating this hydroxyethyl (B10761427) group and achieving regioselective functionalization.

Specific Strategies for Hydroxyethyl Group Incorporation in Benzisothiazoles

Several synthetic routes can be envisioned for the incorporation of a hydroxyethyl group at the C3 position of the benzisothiazole nucleus. One promising approach involves the use of organometallic reagents with a two-carbon electrophile.

A potential strategy involves the reaction of a 3-halo-1,2-benzisothiazole derivative with a Grignard reagent derived from a protected two-carbon fragment, followed by deprotection to reveal the hydroxyl group. Alternatively, a more direct approach utilizes the reaction of a 3-lithio-1,2-benzisothiazole with ethylene (B1197577) oxide. The reaction of Grignard reagents with ethylene oxide is a well-established method for the formation of primary alcohols, providing a straightforward route to the desired 2-hydroxyethyl side chain. vedantu.comyoutube.comdoubtnut.compearson.com The nucleophilic attack of the Grignard reagent on the epoxide ring of ethylene oxide, followed by an acidic workup, yields the corresponding primary alcohol. vedantu.comyoutube.comdoubtnut.commasterorganicchemistry.com

Another viable method is the N-alkylation of a benzisothiazol-3(2H)-one with a suitable two-carbon synthon bearing a protected hydroxyl group, followed by further synthetic manipulations to install the desired functionality at the 3-position. For instance, the synthesis of the closely related compound, 2-(2-Hydroxyethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is achieved through the N-alkylation of saccharin (B28170) with ethylene chlorohydrin. vulcanchem.com While this particular example involves functionalization at the nitrogen atom, it highlights the utility of ethylene-based synthons in building hydroxyethyl side chains on the benzisothiazole scaffold.

Furthermore, the synthesis of 3-substituted benzisothiazoles can be achieved from readily available o-mercaptoacylphenones through a mild S-nitrosation and a subsequent intramolecular aza-Wittig reaction. organic-chemistry.orgorganic-chemistry.orgscribd.comthieme-connect.com This method allows for the introduction of various substituents at the 3-position, and by choosing an appropriate acyl group, a precursor to the ethanol moiety could be installed.

A summary of potential synthetic strategies for hydroxyethyl group incorporation is presented in the table below.

StrategyReagentsKey TransformationPotential Advantages
Grignard Reaction3-Halo-1,2-benzisothiazole, Mg, Ethylene OxideNucleophilic opening of epoxideDirect introduction of the hydroxyethyl group
Lithiation3-Halo-1,2-benzisothiazole, n-BuLi, Ethylene OxideNucleophilic opening of epoxideHigh reactivity of the organolithium species
From o-Mercaptoacylphenoneso-Mercaptoacylphenone with a protected hydroxyethyl side chainIntramolecular aza-Wittig reactionVersatility in substituent introduction

Regioselective Functionalization at the 3-Position of Benzisothiazole Ring

Achieving regioselective functionalization at the 3-position of the benzisothiazole ring is paramount for the successful synthesis of the target compound. The inherent reactivity of the benzisothiazole ring system often dictates the position of substitution.

The approach starting from o-mercaptoacylphenones offers excellent regiocontrol for substitution at the 3-position. organic-chemistry.orgorganic-chemistry.orgscribd.comthieme-connect.com The cyclization via the aza-Wittig reaction inherently forms the bond at the C3 position, directly incorporating the substituent from the acyl group of the starting material. This method has been successfully applied to synthesize a variety of 3-substituted benzisothiazoles with good yields. organic-chemistry.orgscribd.com

Another powerful strategy for regioselective functionalization is directed ortho-metalation. While not directly applied to 5-Amino-1,2-benzisothiazole-3-ethanol in the reviewed literature, this methodology is a cornerstone of modern organic synthesis for achieving site-selective functionalization of aromatic and heteroaromatic rings. By employing a directing group, it is possible to selectively deprotonate a specific position, which can then react with an electrophile. In the context of a 5-aminobenzisothiazole derivative, the amino group itself or a protected form could potentially direct metalation to an adjacent position, although steric and electronic factors would need to be carefully considered.

The choice of synthetic route and reaction conditions is crucial for controlling the regioselectivity. For instance, in the synthesis of 3-substituted 1,2-benzisothiazole-1,1-dioxides, the condensation-cyclization of dilithiated β-ketoesters with methyl 2-(aminosulfonyl)benzoate provides a regioselective route to the desired products. researchgate.net

The following table summarizes key aspects of regioselective functionalization at the 3-position.

MethodKey PrincipleRegioselectivity DriverApplicability
From o-MercaptoacylphenonesIntramolecular aza-Wittig reactionInherent to the cyclization mechanismBroad scope for 3-substituted benzisothiazoles
Directed ortho-MetalationUse of a directing group to guide deprotonationCoordination of the metalating agent by the directing groupPotentially applicable with appropriate directing groups
Condensation-CyclizationReaction of specific precursorsThe structure of the starting materials dictates the final ring systemSpecific to certain benzisothiazole derivatives

Advanced Purification and Isolation Techniques for High-Purity this compound

The presence of both a polar amino group and a hydroxyl group in this compound necessitates the use of advanced purification techniques to achieve high purity. Standard methods like simple recrystallization may not be sufficient to remove all impurities, especially those with similar polarity.

Chromatographic Methods:

Column Chromatography: Silica gel column chromatography is a fundamental technique for the purification of organic compounds. For polar and basic compounds like the target molecule, a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol) with the addition of a small amount of a base (e.g., ammonium hydroxide) is often required to achieve good separation and prevent streaking on the column. reddit.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC is the method of choice. Both normal-phase and reversed-phase chromatography can be employed. For a polar compound, reversed-phase HPLC using a C18 column with a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid or formic acid to improve peak shape, is a common strategy.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of chiral and achiral compounds. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a co-solvent like methanol. SFC can offer faster separations and reduced solvent consumption compared to traditional HPLC.

Other Advanced Techniques:

Chiral Separation: If the synthesis results in a racemic mixture and the separation of enantiomers is required, specialized chiral separation techniques are necessary. Chiral HPLC using a chiral stationary phase is a widely used method. Capillary electrophoresis with chiral selectors is another effective technique for the enantiomeric separation of benzothiazole (B30560) derivatives.

Solid-Phase Extraction (SPE): SPE can be used as a preliminary purification step to remove major impurities before final purification by chromatography. Different sorbents can be used depending on the nature of the impurities.

Matrix Solid-Phase Dispersion (MSPD): This technique has been successfully applied for the extraction and purification of benzothiazole derivatives from complex matrices and could be adapted for the purification of synthetic samples. nih.gov

The selection of the most appropriate purification technique or combination of techniques will depend on the specific impurities present in the crude product and the desired final purity of the this compound.

TechniquePrincipleApplication for this compound
Column ChromatographyAdsorption on a stationary phase and elution with a mobile phaseInitial purification, removal of less polar impurities
Preparative HPLCHigh-resolution separation based on partitioning between a stationary and a mobile phaseFinal purification to achieve high purity
Supercritical Fluid Chromatography (SFC)Separation using a supercritical fluid as the mobile phaseEfficient purification, especially for chiral separations
Chiral SeparationSeparation of enantiomers using a chiral environmentIsolation of individual enantiomers if the compound is chiral
Solid-Phase Extraction (SPE)Selective retention of the compound or impurities on a solid sorbentPre-purification, sample cleanup
Matrix Solid-Phase Dispersion (MSPD)Disruption and dispersion of the sample matrix with a solid supportPotential for purification from complex mixtures

Chemical Reactivity and Derivatization Strategies for 5 Amino 1,2 Benzisothiazole 3 Ethanol

Intrinsic Reactivity Profile of the 1,2-Benzisothiazole (B1215175) Ring System

The 1,2-benzisothiazole scaffold, a fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, forms the core of 5-Amino-1,2-benzisothiazole-3-ethanol. nih.gov This bicyclic heterocyclic system is aromatic, which imparts significant stability. The reactivity of the ring is influenced by the presence of both nitrogen and sulfur heteroatoms. These atoms affect the electron distribution within the ring system and can direct the course of substitution reactions.

The benzisothiazole ring is generally stable but can undergo specific reactions. For instance, the S-N bond within the isothiazole (B42339) portion can be susceptible to cleavage under certain reductive or nucleophilic conditions, leading to ring-opening reactions. researchgate.net The benzene portion of the ring system can undergo electrophilic aromatic substitution, with the positions of attack being influenced by the existing amino and ethanol (B145695) substituents. Conversely, the isothiazole ring itself can be susceptible to nucleophilic attack, particularly at the carbon atom adjacent to the sulfur. rsc.org The development of synthetic methodologies has provided various routes to access benzo[d]isothiazol-3(2H)-one derivatives, highlighting the versatility of this heterocyclic core in chemical synthesis. nih.gov

Transformations Involving the 5-Amino Group

The primary aromatic amine at the 5-position is a key site for a wide array of chemical modifications, acting as a potent nucleophile and a precursor for diazonium salts.

Nucleophilic Acylation and Alkylation Reactions

The 5-amino group readily participates in nucleophilic acyl substitution reactions with various acylating agents. masterorganicchemistry.comopenstax.orglibretexts.org This allows for the straightforward synthesis of amides. The reaction typically involves treating the parent compound with acid chlorides, anhydrides, or carboxylic acids (often activated by coupling agents like dicyclohexylcarbodiimide (B1669883) - DCC) to introduce an acyl group onto the nitrogen atom. libretexts.org This transformation is fundamental in modifying the electronic properties and steric bulk around the amino functionality.

Alkylation of the 5-amino group can be achieved using alkylating agents such as alkyl halides. beilstein-journals.org These reactions can proceed via direct N-alkylation to yield secondary and tertiary amines. Hydrogen-borrowing catalysis, which uses alcohols as alkylating agents, represents a greener alternative for N-alkylation, producing water as the only byproduct. nih.gov

Reaction TypeReagent ClassExample ReagentProduct Class
AcylationAcid ChlorideAcetyl ChlorideN-(3-(2-hydroxyethyl)-1,2-benzisothiazol-5-yl)acetamide
AcylationAcid AnhydrideAcetic AnhydrideN-(3-(2-hydroxyethyl)-1,2-benzisothiazol-5-yl)acetamide
AcylationCarboxylic Acid + DCCBenzoic Acid + DCCN-(3-(2-hydroxyethyl)-1,2-benzisothiazol-5-yl)benzamide
AlkylationAlkyl HalideMethyl IodideN-methyl-5-amino-1,2-benzisothiazole-3-ethanol
AlkylationAlcohol (Hydrogen Borrowing)Benzyl AlcoholN-benzyl-5-amino-1,2-benzisothiazole-3-ethanol

Diazotization and Subsequent Coupling Reactions for Azo Derivative Formation

One of the most significant reactions of primary aromatic amines is diazotization. The 5-amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. uobaghdad.edu.iqresearchgate.netgoogle.com

The resulting diazonium salt is a versatile intermediate and a potent electrophile. It can react with electron-rich aromatic compounds, such as phenols, naphthols, and anilines, in a process known as azo coupling. wikipedia.orgunb.ca This electrophilic aromatic substitution reaction yields highly colored azo compounds, which are widely used as dyes. nih.govrsc.org The position of coupling on the aromatic partner is generally para to the activating group, unless that position is blocked, in which case ortho coupling occurs. wikipedia.org

Coupling PartnerResulting Azo Derivative StructureGeneral Color
Phenol2-(5-((4-hydroxyphenyl)diazenyl)-1,2-benzisothiazol-3-yl)ethan-1-olYellow-Orange
Aniline2-(5-((4-aminophenyl)diazenyl)-1,2-benzisothiazol-3-yl)ethan-1-olYellow
β-Naphthol2-(5-((2-hydroxynaphthalen-1-yl)diazenyl)-1,2-benzisothiazol-3-yl)ethan-1-olOrange-Red
N,N-Dimethylaniline2-(5-((4-(dimethylamino)phenyl)diazenyl)-1,2-benzisothiazol-3-yl)ethan-1-olRed

Exploration of Schiff Base Formation from the Amino Functionality

The 5-amino group can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. ajgreenchem.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ekb.egniscpr.res.in The formation of the C=N double bond is reversible, and the reaction is often driven to completion by removing the water formed. Schiff bases are important intermediates and ligands in coordination chemistry. uobaghdad.edu.iq The nucleophilicity of the 2-amino group in benzothiazole (B30560) can be weak, potentially requiring more reactive aldehydes for efficient Schiff base formation. researchgate.net

Carbonyl CompoundExample ReagentProduct Name
Aromatic AldehydeBenzaldehyde(E)-2-(5-((benzylidene)amino)-1,2-benzisothiazol-3-yl)ethan-1-ol
Substituted Aromatic AldehydeSalicylaldehyde (2-Hydroxybenzaldehyde)2-(((3-(2-hydroxyethyl)-1,2-benzisothiazol-5-yl)imino)methyl)phenol
Aliphatic KetoneAcetone2-(5-(propan-2-ylideneamino)-1,2-benzisothiazol-3-yl)ethan-1-ol
Heterocyclic Aldehyde2-Thiophenecarboxaldehyde2-(5-((thiophen-2-ylmethylene)amino)-1,2-benzisothiazol-3-yl)ethan-1-ol

Chemical Manipulations of the 3-Ethanol Group

The 3-ethanol substituent provides a primary alcohol functionality, which is amenable to a variety of common organic transformations, primarily oxidation and esterification.

Oxidation and Esterification Reactions of the Hydroxyl Functionality

The primary hydroxyl group of the ethanol side chain can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, will oxidize the primary alcohol all the way to the carboxylic acid.

Esterification of the hydroxyl group is another key transformation. This can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base. google.comnih.gov This reaction attaches an ester functional group, which can significantly alter the molecule's polarity and biological properties. In the presence of ethanol, enzyme-catalyzed trans-esterification can also occur. nih.gov

Reaction TypeReagentProduct Functional GroupProduct Name
Oxidation (Mild)Pyridinium chlorochromate (PCC)Aldehyde2-(5-amino-1,2-benzisothiazol-3-yl)acetaldehyde
Oxidation (Strong)Potassium permanganate (KMnO₄)Carboxylic Acid2-(5-amino-1,2-benzisothiazol-3-yl)acetic acid
EsterificationAcetic AnhydrideEster2-(5-amino-1,2-benzisothiazol-3-yl)ethyl acetate
EsterificationBenzoyl ChlorideEster2-(5-amino-1,2-benzisothiazol-3-yl)ethyl benzoate

Synthesis of Ether and Amine Derivatives via the Hydroxyl Group

The primary hydroxyl group of this compound serves as a key site for derivatization to form ether and amine linkages. Standard synthetic methodologies, such as the Williamson ether synthesis and the Mitsunobu reaction, are well-established for such transformations.

Ether Synthesis:

The Williamson ether synthesis provides a classic and reliable method for the preparation of ethers from alcohols. jk-sci.combyjus.commasterorganicchemistry.comyoutube.comchemistrytalk.org This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group from an alkylating agent. masterorganicchemistry.com In the context of this compound, the synthesis of its ether derivatives would first involve the deprotonation of the hydroxyl group to form a more potent nucleophile, the corresponding alkoxide. This is typically achieved using a strong base such as sodium hydride (NaH). youtube.com The resulting alkoxide can then be reacted with a variety of primary alkyl halides (e.g., alkyl iodides, bromides, or chlorides) to yield the desired ether. jk-sci.commasterorganicchemistry.com

It is important to note that the aromatic amino group at the 5-position could potentially compete as a nucleophile. Therefore, protection of the amino group, for instance by acylation, may be a necessary preliminary step to ensure selective O-alkylation. Following the etherification, the protecting group can be removed to yield the final 5-amino-1,2-benzisothiazole-3-ethoxy derivative.

A general reaction scheme is presented below:

Step 1 (Protection): this compound is reacted with a suitable protecting agent (e.g., acetic anhydride) to yield the N-protected intermediate.

Step 2 (Alkoxide Formation): The N-protected alcohol is treated with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) to form the alkoxide.

Step 3 (Alkylation): The alkoxide is reacted with a primary alkyl halide (R-X) to form the protected ether derivative.

Step 4 (Deprotection): The protecting group is removed under appropriate conditions to afford the final ether product.

Reactant 1 Reactant 2 Base Product Class
N-Protected this compoundAlkyl Halide (R-X)NaHN-Protected Ether Derivative
N-Protected Ether DerivativeDeprotecting Agent-5-Amino-1,2-benzisothiazole-3-ethoxy Derivative

Amine Synthesis:

For the synthesis of amine derivatives from the hydroxyl group, the Mitsunobu reaction is a powerful tool. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netyoutube.com This reaction allows for the conversion of a primary or secondary alcohol into a variety of functional groups, including amines, with inversion of stereochemistry if a chiral center is present. wikipedia.org The reaction typically employs triphenylphosphine (B44618) (PPh(_3)) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. wikipedia.orgnih.gov

In this synthetic approach, the hydroxyl group of (N-protected) this compound would be activated by the PPh(_3)/DEAD reagent system, converting it into a good leaving group. Subsequent nucleophilic attack by a nitrogen nucleophile, such as phthalimide (B116566) or an azide (B81097), would lead to the formation of the corresponding N-substituted derivative. organic-chemistry.org For instance, using phthalimide as the nucleophile, followed by a Gabriel synthesis workup (e.g., treatment with hydrazine), would yield the primary amine derivative. Alternatively, the use of an azide nucleophile followed by reduction (e.g., with LiAlH(_4) or by catalytic hydrogenation) would also afford the primary amine. To obtain secondary or tertiary amines, the corresponding primary or secondary amines can be used as nucleophiles, although their acidity might need to be considered. wikipedia.org

A general reaction scheme is as follows:

Step 1 (Protection): Protection of the 5-amino group as described previously.

Step 2 (Mitsunobu Reaction): The N-protected alcohol is reacted with a nitrogen nucleophile (e.g., phthalimide, NaN(_3)), PPh(_3), and DEAD.

Step 3 (Deprotection/Conversion): The resulting intermediate is converted to the desired amine. For example, the phthalimide derivative is treated with hydrazine, or the azide derivative is reduced.

Step 4 (Deprotection): Removal of the N-protecting group to yield the final amine derivative.

Reactant 1 Reagents Nucleophile Intermediate Final Product Class
N-Protected this compoundPPh(_3), DEADPhthalimideN-Phthalimidoethyl derivativePrimary Amine Derivative
N-Protected this compoundPPh(_3), DEADNaN(_3)Azidoethyl derivativePrimary Amine Derivative

Application of Multi-Component Reactions for the Generation of Diverse this compound Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, offering advantages in terms of atom economy and procedural simplicity. ingentaconnect.comwikipedia.orgorganic-chemistry.orgfrontiersin.orgnih.govillinois.edubeilstein-journals.orgfrontiersin.orgnih.govresearchgate.netclockss.org The 5-amino group of this compound positions it as a suitable amine component for various well-known MCRs, including the Biginelli, Passerini, and Ugi reactions. The ethanol side chain would likely be retained in the final product, potentially influencing its physicochemical properties or providing a handle for further functionalization.

Biginelli Reaction:

The Biginelli reaction is a three-component condensation that typically involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogs. wikipedia.orgorganic-chemistry.orgfrontiersin.orgnih.govillinois.edu While urea is the classic nitrogen-containing component, other compounds with similar functional groups can participate. In a potential application, the 5-amino group of this compound could act as the amine component, reacting with an aldehyde and a β-ketoester. This would lead to the formation of a fused heterocyclic system where the benzisothiazole moiety is appended to a dihydropyridine (B1217469) ring. The feasibility of this reaction would depend on the reactivity of the aromatic amine in comparison to urea and the specific reaction conditions employed.

Component 1 Component 2 Component 3 Potential Product
This compoundAldehyde (R-CHO)β-KetoesterDihydropyridine-fused benzisothiazole

Passerini Reaction:

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yielding an α-acyloxy amide. ingentaconnect.comwikipedia.orgorganic-chemistry.orgnih.govnih.gov While the primary amino group of this compound is not a direct participant in the classic Passerini reaction, a related compound, 2-aminobenzothiazole (B30445), has been successfully used as a precursor to the carboxylic acid component in a Passerini-type reaction. ingentaconnect.com Specifically, 4-(benzothiazol-2-ylamino)-4-oxo-2-butenoic acid, derived from 2-aminobenzothiazole, was used as the acid component. ingentaconnect.com By analogy, the 5-amino group of our target compound could be first derivatized to introduce a carboxylic acid functionality, which could then participate in a Passerini reaction. This would result in the formation of complex amide derivatives.

Ugi Reaction:

The Ugi reaction is a four-component reaction involving a primary amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a bis-amide. beilstein-journals.orgnih.govbeilstein-journals.orgmdpi.com The 5-amino group of this compound makes it a prime candidate to serve as the amine component in this reaction. The reaction would proceed through the formation of an imine with the carbonyl compound, followed by the addition of the isocyanide and the carboxylic acid. This would lead to the synthesis of a diverse library of peptide-like molecules bearing the this compound scaffold.

Component 1 (Amine) Component 2 (Carbonyl) Component 3 (Isocyanide) Component 4 (Carboxylic Acid) Potential Product Class
This compoundAldehyde/KetoneR-NCR'-COOHBis-amide

The successful application of these MCRs would open up avenues for the rapid generation of a wide array of structurally diverse derivatives of this compound, which could be valuable for various chemical and pharmaceutical applications.

Advanced Spectroscopic and Structural Elucidation of 5 Amino 1,2 Benzisothiazole 3 Ethanol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For 5-Amino-1,2-benzisothiazole-3-ethanol, a combination of ¹H, ¹³C, and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. The aromatic region would likely show complex signals for the three protons on the benzene (B151609) ring. The position of the amino group influences the chemical shifts of these aromatic protons. The ethanol (B145695) side chain would exhibit characteristic signals for the two methylene (B1212753) groups (-CH₂-), likely appearing as triplets if coupled to each other. The hydroxyl (-OH) and amine (-NH₂) protons may appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts would differentiate between aromatic carbons, the carbon bearing the amino group, the carbons of the isothiazole (B42339) ring, and the aliphatic carbons of the ethanol side chain. The C3 carbon of the benzisothiazole ring, being adjacent to both sulfur and nitrogen and part of a C=N like bond, would have a characteristic downfield shift.

2D NMR Techniques: To definitively assign the complex aromatic signals and confirm the connectivity of the ethanol side chain, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would show correlations between coupled protons, helping to trace the connectivity within the aromatic spin system and the -CH₂-CH₂-OH fragment. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton spectrum. An HMBC (Heteronuclear Multiple Bond Correlation) experiment could further confirm the structure by showing correlations between protons and carbons that are two or three bonds away.

Predicted ¹H and ¹³C NMR Chemical Shifts: While specific experimental data is unavailable, predicted values based on analogous structures are presented below.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H4/H6/H7~6.8 - 7.8 (complex multiplets)C4: ~115-125
-CH₂- (adjacent to ring)~3.0 - 3.5 (triplet)C3a: ~150-155
-CH₂- (adjacent to OH)~3.8 - 4.2 (triplet)C5: ~145-150
-OHVariable, broad singletC6: ~110-120
-NH₂Variable, broad singletC7: ~120-130
C7a: ~130-135
C3: ~160-170
C-ethanol (adjacent to ring): ~30-40
C-ethanol (adjacent to OH): ~55-65

Detailed Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its amine, hydroxyl, aromatic, and alkyl groups.

The high-frequency region of the spectrum would be dominated by N-H and O-H stretching vibrations. The primary amine (-NH₂) group typically shows two distinct bands corresponding to symmetric and asymmetric stretching vibrations, usually in the range of 3300-3500 cm⁻¹. The hydroxyl (-OH) group would exhibit a broad absorption band around 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding.

The region just below 3000 cm⁻¹ would feature C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain would be observed just below 3000 cm⁻¹.

The fingerprint region (below 1650 cm⁻¹) contains a wealth of information. Aromatic C=C stretching vibrations would produce several sharp bands between 1450 and 1600 cm⁻¹. The C=N stretching vibration of the isothiazole ring would also be found in this region. N-H bending vibrations for the primary amine are expected around 1590-1650 cm⁻¹. C-O stretching of the primary alcohol would appear as a strong band in the 1000-1050 cm⁻¹ range. C-N and C-S stretching vibrations would also contribute to the complexity of the fingerprint region.

Expected IR Absorption Bands for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3600Strong, Broad
N-H Stretch (Amine)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)2850 - 2960Medium
N-H Bend (Amine)1590 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Alcohol)1000 - 1050Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₀N₂OS), the theoretical exact mass can be calculated.

Molecular Formula: C₉H₁₀N₂OS

Calculated Monoisotopic Mass: 194.0514 g/mol

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) very close to this theoretical value would confirm the molecular formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the protonated molecule [M+H]⁺. Common fragmentation patterns for such a molecule could include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z [M+H - 18]⁺.

Loss of the ethanol side chain: Cleavage of the C-C bond between the ring and the side chain could lead to the loss of a C₂H₄O fragment.

Ring fragmentation: The benzisothiazole ring system could undergo characteristic cleavages, potentially involving the loss of sulfur- or nitrogen-containing fragments.

Loss of ammonia (B1221849) (NH₃): Fragmentation involving the amino group could result in a loss of 17 Da.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed molecular structure.

X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If suitable single crystals of this compound could be grown, this technique would provide a wealth of structural information.

The analysis would yield the exact coordinates of each atom in the crystal lattice, allowing for the precise measurement of all bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the benzisothiazole ring system and determine the conformation of the flexible ethanol side chain.

Furthermore, X-ray crystallography would reveal the details of intermolecular interactions in the solid state, such as hydrogen bonding. It would be expected that the amine (-NH₂) and hydroxyl (-OH) groups would act as hydrogen bond donors, while the nitrogen atom of the isothiazole ring and the oxygen of the hydroxyl group could act as acceptors, leading to a complex three-dimensional network of hydrogen bonds that stabilizes the crystal structure. nih.govnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Infrared Ion Spectroscopy (IRIS), X-ray Photoelectron Spectroscopy (XPS))

Infrared Ion Spectroscopy (IRIS): This gas-phase technique combines mass spectrometry with infrared spectroscopy. It would allow for the vibrational spectrum of the mass-selected ion of this compound to be measured in the absence of solvent or crystal lattice effects. This can provide clearer spectral features and aid in the study of intrinsic molecular properties and protonation sites.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information on the elemental composition and chemical states of those elements. For the target molecule, XPS would show characteristic core-level spectra for C 1s, N 1s, O 1s, and S 2p. High-resolution scans of these regions would reveal different chemical environments. For instance, the C 1s spectrum could be deconvoluted into components representing C-C/C-H (aromatic and aliphatic), C-N, C-O, and C-S bonds. The N 1s spectrum would show peaks corresponding to the amine nitrogen and the isothiazole ring nitrogen, which would be at different binding energies. Similarly, the S 2p spectrum would confirm the chemical state of the sulfur atom within the heterocyclic ring. diva-portal.orgnih.gov

Elemental Analysis for Stoichiometric Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to verify the purity and stoichiometry of the synthesized compound.

For this compound, with the molecular formula C₉H₁₀N₂OS and a molecular weight of 194.26 g/mol , the theoretical elemental composition would be:

Theoretical Elemental Composition:

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
CarbonC12.0119108.09955.65 %
HydrogenH1.0081010.0805.19 %
NitrogenN14.007228.01414.42 %
OxygenO15.999115.9998.24 %
SulfurS32.06132.06016.50 %

Experimental results from elemental analysis that closely match these theoretical percentages would provide strong evidence for the compound's identity and purity. nih.gov

Computational and Theoretical Investigations of 5 Amino 1,2 Benzisothiazole 3 Ethanol

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a foundational tool for predicting a molecule's geometry and electronic properties. For 5-Amino-1,2-benzisothiazole-3-ethanol, DFT calculations would be employed to determine its most stable three-dimensional conformation by minimizing the total energy of the system.

This process involves optimizing key structural parameters, including:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-S, O-H).

Bond Angles: The angles formed by three consecutive bonded atoms (e.g., C-N-H in the amino group).

Computational studies on related benzothiazole (B30560) and benzimidazole (B57391) derivatives have successfully used DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, to achieve these optimizations. nih.govmdpi.com The resulting optimized geometry provides the basis for all further computational analyses, including the calculation of vibrational frequencies, electronic transitions, and reactivity descriptors. The electronic structure, detailing the distribution of electron density across the molecule, is also a primary output of these calculations.

Analysis of Frontier Molecular Orbitals (FMO: HOMO-LUMO) and Their Energetics

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the highest energy level containing electrons and acts as the primary electron donor in chemical reactions.

LUMO: This is the lowest energy level devoid of electrons and serves as the principal electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amino group (-NH2) and the aromatic benzisothiazole ring system. The LUMO would likely be distributed across the heterocyclic thiazole (B1198619) ring, which can accept electron density. The analysis of these orbitals provides insight into the intramolecular charge transfer (ICT) characteristics of the molecule. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energetics for this compound This table is illustrative and based on general values for similar aromatic amines and heterocyclic compounds, as specific data for the title compound is not available.

ParameterDescriptionHypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.8
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.5
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.3

Mapping and Interpretation of Molecular Electrostatic Potential (MEP) Surfaces

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.

Green Regions: Correspond to areas of neutral or near-zero potential.

Theoretical Predictions of Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of molecules. These properties describe how a molecule interacts with light. For this compound, key predictable properties include:

Absorption and Emission Spectra: TD-DFT can calculate the electronic transitions between molecular orbitals, allowing for the prediction of the maximum absorption wavelength (λmax) and emission wavelength. The presence of the electron-donating amino group and the conjugated benzisothiazole system suggests the potential for intramolecular charge transfer upon photoexcitation, which would strongly influence these spectra. nih.govresearchgate.net

Stokes Shift: This is the difference in wavelength between the maximum absorption and the maximum emission. A larger Stokes shift is often indicative of a significant change in geometry between the ground and excited states.

First Hyperpolarizability (β): This property is a measure of a molecule's nonlinear optical (NLO) response. Molecules with significant intramolecular charge transfer characteristics, like many benzothiazole derivatives, are often investigated for their NLO properties, which are crucial for applications in optoelectronics.

Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry provides a powerful means to explore the mechanisms of chemical reactions at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For this compound, theoretical studies could elucidate various reaction pathways:

Nucleophilic Addition: The benzisothiazole ring can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions. rsc.orgrsc.org DFT calculations can model the approach of a nucleophile and determine the energetic feasibility of such a reaction.

Cyclization: The presence of both an amino group and a hydroxyl group on the same molecule opens the possibility of intramolecular cyclization reactions under certain conditions. For instance, the ethanol (B145695) side chain could potentially interact with the heterocyclic ring or other parts of the molecule. Computational modeling can help predict the most likely cyclization products and the conditions required to form them. nih.govmdpi.com

By calculating the energy barriers for different potential pathways, these studies can explain experimentally observed product distributions or predict the outcomes of new, untested reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Features and Their Correlation with Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govaaup.edu QSAR models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

While no specific QSAR study exists for this compound, studies on related benzisothiazole and benzothiazole derivatives have successfully established such models. nih.govnih.govscispace.com A typical QSAR study involves:

Data Set Collection: A series of analogous compounds with measured biological activity (e.g., enzyme inhibition, antiproliferative activity) is assembled. nih.govresearchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For a series of derivatives based on the 5-Amino-1,2-benzisothiazole scaffold, a QSAR model could identify which structural features (e.g., the nature of the substituent at the 3-position, electronic properties of the amino group) are most critical for a specific biological interaction.

In Vitro Biological Activity and Mechanistic Insights of 5 Amino 1,2 Benzisothiazole 3 Ethanol Analogs

Mechanistic Basis of Antimicrobial Activity of Benzisothiazole Derivatives (e.g., Enzyme Inhibition Pathways, Membrane Destabilization)

Benzisothiazole derivatives exert their antimicrobial effects through various mechanisms, primarily centered on the inhibition of essential bacterial enzymes. nih.gov By targeting these specific pathways, these compounds disrupt critical cellular processes, leading to the inhibition of growth or cell death.

Research has identified several key enzyme targets for benzisothiazole analogs:

Dihydropteroate Synthase (DHPS): Sulfonamide analogs of benzothiazole (B30560) have shown potent antibacterial activity by inhibiting DHPS, an enzyme crucial for folate synthesis in bacteria. nih.gov

Dihydrofolate Reductase (DHFR): Amino-benzothiazole Schiff base analogs act as inhibitors of DHFR, another vital enzyme in the folate pathway. nih.govresearchgate.net Folate is essential for the synthesis of nucleotides and amino acids, making its inhibition lethal to bacteria.

DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair. Certain benzothiazole derivatives have been identified as dual ATP-competitive inhibitors of both DNA gyrase and topoisomerase IV, demonstrating broad-spectrum activity against pathogenic bacteria. nih.gov

Peptide Deformylase: Benzothiazole derivatives of isatin (B1672199) have demonstrated excellent antibacterial activity, particularly against Gram-negative bacteria, by inhibiting peptide deformylase, an enzyme involved in bacterial protein synthesis. nih.gov

LD-Carboxypeptidase: In silico docking studies have predicted that the inhibition of LD-carboxypeptidase, an enzyme involved in the synthesis of the bacterial cell wall, is a probable mechanism of antibacterial action for certain benzothiazolylthiazolidin-4-one derivatives. semanticscholar.org

Table 1: Antimicrobial Mechanisms of Benzisothiazole Derivatives

MechanismEnzyme TargetEffectReference
Folate Synthesis InhibitionDihydropteroate Synthase (DHPS)Blocks folic acid production, halting synthesis of essential molecules. nih.gov
Folate Synthesis InhibitionDihydrofolate Reductase (DHFR)Inhibits a key step in the folate pathway. nih.govresearchgate.net
DNA Replication InhibitionDNA Gyrase & Topoisomerase IVPrevents DNA supercoiling and decatenation, disrupting DNA replication. nih.gov
Protein Synthesis InhibitionPeptide DeformylaseDisrupts bacterial protein maturation. nih.gov
Cell Wall Synthesis InhibitionLD-Carboxypeptidase (Predicted)Interferes with peptidoglycan synthesis, weakening the cell wall. semanticscholar.org

Molecular Interactions and Receptor Affinity Studies of the 1,2-Benzisothiazole (B1215175) Scaffold (e.g., Neurotransmitter Receptors, Dopamine (B1211576) D2, Serotonin 5-HT2A)

The 1,2-benzisothiazole scaffold has been identified as a privileged structure for targeting central nervous system (CNS) receptors, particularly neurotransmitter receptors like dopamine and serotonin. These interactions are critical for the development of antipsychotic and anxiolytic agents.

Serotonin Receptors (5-HT): Substituted 1,2-benzisothiazol-3-one 1,1-dioxides have demonstrated moderate to high affinity for the 5-HT1A receptor binding site. nih.gov For instance, derivatives containing 2-pyrimidinylpiperazinyl and [3-(trifluoromethyl)phenyl]piperazinyl moieties display high affinity with Ki values of 10 nM and 4 nM, respectively. nih.gov These compounds often exhibit partial agonist/antagonist activity in functional assays. nih.gov

Dopamine Receptors (D2): The benzothiazole moiety is well tolerated by the binding sites of both Dopamine D2 and D3 receptors, leading to antagonist affinities in the low nanomolar range. nih.gov A series of benzothiazole-based ligands, developed as bioisosteres of known D3-selective ligands, showed high dual affinity for both D2 and D3 receptors. One such compound demonstrated a Ki of 2.8 ± 0.8 nM for the human D2S receptor and 3.0 ± 1.6 nM for the human D3 receptor. nih.gov These findings indicate that the benzisothiazole core can be effectively utilized to design potent ligands for dopamine receptors, which are key targets in treating psychosis. nih.govnih.gov

Table 2: Receptor Affinity of Benzisothiazole Derivatives

Compound TypeReceptor TargetAffinity (Ki)Reference
Substituted hexahydro-1,2-benzisothiazol-3(2H)-one 1,1-dioxideSerotonin 5-HT1A4 nM nih.gov
Substituted hexahydro-1,2-benzisothiazol-3(2H)-one 1,1-dioxideSerotonin 5-HT1A9 nM nih.gov
Substituted hexahydro-1,2-benzisothiazol-3(2H)-one 1,1-dioxideSerotonin 5-HT1A10 nM nih.gov
Benzothiazole-based ligand (Compound 9)Dopamine D2S2.8 ± 0.8 nM nih.gov
Benzothiazole-based ligand (Compound 9)Dopamine D33.0 ± 1.6 nM nih.gov

Elucidation of Enzyme Inhibition Mechanisms by Benzisothiazole Derivatives (e.g., Caspase-3 Inhibition)

Benzisothiazole derivatives are recognized as versatile enzyme inhibitors, targeting a range of enzymes implicated in various diseases, from apoptosis to viral replication and cancer.

Caspase-3 Inhibition: A notable therapeutic target for benzisothiazole derivatives is caspase-3, a critical executioner enzyme in the apoptotic cascade. wjarr.com Overactivation of caspase-3 is implicated in diseases involving excessive cell death. Novel series of 1,2-benzisothiazol-3-one derivatives have been synthesized and identified as potent caspase-3 inhibitors, with some analogs exhibiting IC50 values in the low nanomolar range. nih.govnih.gov For example, one derivative showed a highly potent caspase-3 inhibitory activity with an IC50 of 1.15 nM. nih.gov Molecular docking studies suggest these inhibitors bind to the enzyme's active site. nih.govnih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition: Certain benzisothiazolone analogs have been identified as multifunctional inhibitors of HIV-1 RT. mdpi.com They can block both the ribonuclease H (RNase H) and the DNA polymerase activities of the enzyme, with IC50 values for RNase H activity as low as 130 ± 40 nM. mdpi.com This dual inhibition presents a promising strategy for antiretroviral therapy. mdpi.com

Carbonic Anhydrase (CA) Inhibition: Benzothiazole derivatives have been developed as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govnih.gov For instance, novel amino acid-benzothiazole conjugates showed considerable inhibition against hCA V and hCA II with Ki values in the micromolar range (2.9 to 88.1 µM). nih.gov Other 1,2-benzisothiazole derivatives have been specifically designed to inhibit CAIX, an isoform upregulated in hypoxic cancer cells, thereby blocking cancer cell proliferation under these conditions. nih.gov

Other Enzymes: The inhibitory activity of this scaffold extends to other enzymes as well. Benzothiazolone derivatives have been shown to inhibit cholinesterases, particularly butyrylcholinesterase (BChE), with IC50 values as low as 1.21 μM. mdpi.com Additionally, they can inhibit pancreatic lipase (B570770) and α-amylase, suggesting potential applications in metabolic disorders. researchgate.net

Table 3: Enzyme Inhibition by Benzisothiazole Derivatives

Enzyme TargetInhibitor ClassInhibitory Potency (IC50 / Ki)Reference
Caspase-31,2-Benzisothiazol-3-one derivative1.15 nM (IC50) nih.gov
HIV-1 RT (RNase H)Benzisothiazolone derivative130 ± 40 nM (IC50) mdpi.com
HIV-1 RT (DNA Polymerase)Benzisothiazolone derivative2.64 ± 1.85 µM (IC50) mdpi.com
Butyrylcholinesterase (BChE)Benzothiazolone derivative1.21 µM (IC50) mdpi.com
Carbonic Anhydrase II (hCA II)Amino acid-benzothiazole conjugate2.9 µM (Ki) nih.gov
Carbonic Anhydrase V (hCA V)Amino acid-benzothiazole conjugateMicromolar range (Ki) nih.gov
Pancreatic LipaseBenzothiazole sulfonate hybrid23.89 µM (IC50) researchgate.net

In Vitro Antioxidant Properties and Associated Molecular Mechanisms

Many benzothiazole derivatives exhibit significant antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. nih.govnih.gov Their antioxidant capacity is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals and reduce oxidizing agents.

The primary molecular mechanisms behind the antioxidant activity of phenolic and aminothiazole compounds involve:

Hydrogen Atom Transfer (HAT): The antioxidant molecule can donate a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comsemanticscholar.org This is a common mechanism for phenolic antioxidants.

Electron Transfer-Proton Transfer (ET-PT): This mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. mdpi.comsemanticscholar.org

Radical Scavenging: Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to assess this ability. nih.govniscair.res.innih.gov Several benzothiazole-hydrazone and other derivatives have shown potent scavenging activity, in some cases superior to standard antioxidants like ascorbic acid. niscair.res.in

Reducing Power: The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of a compound to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.gov This electron-donating capacity is a key indicator of antioxidant action. nih.govmdpi.com

Metal Chelation: Some derivatives can chelate transition metal ions like iron and copper, which can otherwise catalyze the formation of reactive oxygen species (ROS). semanticscholar.org

The antioxidant potential can be synergistic with other biological activities. For example, in skin protection, the ability to scavenge ROS induced by UV radiation can complement the UV filtering properties of a molecule. nih.gov

Table 4: In Vitro Antioxidant Assays for Benzothiazole Derivatives

AssayMechanism MeasuredGeneral FindingReference
DPPH Radical ScavengingHydrogen/electron donation to neutralize DPPH radical.Many derivatives show potent activity, often dose-dependent. nih.govniscair.res.in
ABTS Radical ScavengingElectron donation to neutralize the ABTS radical cation.Derivatives show varying levels of radical stabilization. mdpi.combohrium.com
Ferric Reducing Antioxidant Power (FRAP)Reduction of Fe³⁺-TPTZ complex to the ferrous form.Demonstrates electron-donating capacity. nih.gov
Hydroxy Radical ScavengingNeutralization of highly reactive hydroxyl radicals.Some derivatives show significant scavenging ability. ijprajournal.com

Influence of Specific Substituent Patterns (e.g., Amino, Ethanol) on Modulating Biological Activity at a Molecular Level

The biological activity of the benzisothiazole scaffold is highly dependent on the nature and position of its substituents. The presence of specific functional groups, such as amino and ethanol (B145695) moieties, can profoundly modulate the compound's interaction with biological targets.

Amino Group: The presence and state of an amino group are critical. An unsubstituted aromatic amino group has been associated with genotoxic properties in some 2,1-benzisothiazole derivatives. nih.gov Conversely, a protonated amino group attached to the benzothiazole moiety was found to be essential for the antiproliferative and antioxidant activities of certain 2-arylbenzothiazole derivatives. mdpi.com The position of the amino group also matters; 2-amino benzothiazole derivatives are noted for a wide range of pharmacological functions, including antioxidant and antimicrobial activities. niscair.res.in

Ethanol Group: While direct data on a 3-ethanol substituent on the 5-amino-1,2-benzisothiazole core is specific, the influence of alkyl and hydroxyl groups can be inferred. The ethanol group (-CH₂CH₂OH) combines a short, flexible alkyl chain with a terminal hydroxyl group. Hydroxyl groups on an aromatic ring are known to enhance antioxidant activity by facilitating hydrogen atom donation. nih.govmdpi.com For example, the substitution of a hydroxyl group at the 2nd position of a benzylidene ring attached to an amino-benzothiazole scaffold was shown to improve antibacterial action. nih.gov The alkyl portion can influence lipophilicity, affecting membrane permeability and access to intracellular targets.

General Substituent Effects: The electronic properties of substituents play a crucial role. Electron-donating groups (e.g., -OH, -OCH₃) often enhance antioxidant activity, whereas electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) can diminish it. mdpi.comijprajournal.com In the context of antimicrobial activity, the presence of chloro, nitro, methoxy, and hydroxyl groups has been shown to result in good antibacterial activity. semanticscholar.orguop.edu.jo Therefore, the combination of an electron-donating amino group at the 5-position and a polar ethanol group at the 3-position on the 1,2-benzisothiazole ring likely results in a unique electronic and steric profile that dictates its specific biological activities and molecular interactions.

Applications of 5 Amino 1,2 Benzisothiazole 3 Ethanol in Chemical Synthesis and Advanced Materials Science

Utility as a Versatile Synthetic Building Block for Complex Organic Molecules

The synthetic potential of 5-Amino-1,2-benzisothiazole-3-ethanol is rooted in the reactivity of its distinct functional groups: the aromatic amino group, the primary hydroxyl group, and the benzisothiazole nucleus itself. These sites allow for selective modifications, making the compound a versatile precursor for more complex molecular architectures.

The primary amino group at the C-5 position is a key site for derivatization. It can readily undergo a variety of classical reactions, such as acylation to form amides, condensation with aldehydes or ketones to yield Schiff bases (imines), and diazotization to produce diazonium salts. guilan.ac.irnih.gov These diazonium salts are highly valuable intermediates, enabling the introduction of a wide range of substituents (e.g., halogens, cyano, hydroxyl groups) onto the aromatic ring via Sandmeyer-type reactions.

The ethanol (B145695) side chain at the C-3 position offers another avenue for synthetic elaboration. The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, esterified to form esters, or converted into a good leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions. These transformations allow for the extension of the side chain or the introduction of new functionalities.

The benzisothiazole ring system itself, while relatively stable, can participate in certain reactions. For instance, functionalization of the benzene (B151609) ring portion of the scaffold can be achieved through electrophilic aromatic substitution, with the existing amino group directing incoming electrophiles. researchgate.net The combination of these reactive sites allows for a modular approach to the synthesis of a diverse library of compounds, which is a cornerstone of modern drug discovery and materials science. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
5-Amino Group Acylation Amides
Condensation Schiff Bases (Imines) guilan.ac.ir
Diazotization Diazonium Salts (precursors to various substituted benzisothiazoles)
3-Ethanol Group Oxidation Aldehydes, Carboxylic Acids
Esterification Esters
Etherification Ethers
Nucleophilic Substitution Halides, Azides, etc. (via tosylate intermediate)
Benzisothiazole Core Electrophilic Aromatic Substitution Halogenated, nitrated, or sulfonated derivatives

Design and Application in Coordination Chemistry as Ligands for Metal Complexes

The structure of this compound is well-suited for acting as a ligand in coordination chemistry. It possesses multiple potential donor atoms—the nitrogen of the isothiazole (B42339) ring, the nitrogen of the C-5 amino group, and the oxygen of the C-3 ethanol group—that can coordinate with transition metal ions. nih.govresearchgate.net The spatial arrangement of these donor sites allows it to function as a bidentate or even a tridentate ligand, forming stable chelate rings with a central metal atom.

For instance, the amino group and the isothiazole nitrogen can act in concert to form a five-membered chelate ring. Similarly, if the geometry is favorable, the hydroxyl oxygen and the isothiazole nitrogen could also form a stable chelate structure. The ability to act as a multidentate ligand is a desirable characteristic, as it often leads to the formation of thermodynamically stable metal complexes. mdpi.comnih.gov

The coordination of metal ions to benzisothiazole-derived ligands can significantly alter the electronic and steric properties of the molecule. nih.gov This can enhance biological activity or generate novel catalytic or photophysical properties. uobaghdad.edu.iqbiointerfaceresearch.com The specific geometry of the resulting metal complexes, such as octahedral or square planar, is influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the reaction. mdpi.comresearchgate.net Derivatives of 2-aminobenzothiazole (B30445) have been successfully used to synthesize complexes with a variety of transition metals, including Co(II), Ni(II), Cu(II), and Ru(III), demonstrating the versatility of this scaffold in forming stable coordination compounds. researchgate.netbiointerfaceresearch.com

Table 2: Potential Coordination Modes of this compound

Donor Atoms Involved Potential Chelate Ring Size Ligand Type Example Metal Ions
N (amino), N (isothiazole) 5-membered Bidentate Cu(II), Co(II), Ni(II) mdpi.com
O (hydroxyl), N (isothiazole) 6-membered Bidentate Zn(II), Cd(II)
N (amino), N (isothiazole), O (hydroxyl) Fused 5- and 6-membered Tridentate Fe(III), Ru(III) biointerfaceresearch.com

Development of Functional Materials and Dyes based on the Benzisothiazole Scaffold (Emphasis on Chemical Characteristics)

The benzisothiazole and related benzothiadiazole scaffolds are recognized as important chromophores in the design of functional organic materials, including dyes and fluorescent probes. nih.gov The fused aromatic ring system provides a rigid, planar structure with an extended π-conjugated system, which is a fundamental requirement for color and fluorescence. nih.govisca.in

The chemical characteristics of this compound make it an attractive base for developing such materials. The benzisothiazole core acts as an electron-accepting unit, while the C-5 amino group is a strong electron-donating group (auxochrome). This donor-acceptor (D-A) architecture is known to facilitate intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for tuning the photophysical properties of a molecule, such as its absorption and emission wavelengths. nih.govresearchgate.net

Modifications to this scaffold can be used to fine-tune its optical properties. For example, diazotizing the amino group and coupling it with various aromatic compounds can produce a wide range of azo dyes with deep and intense colors. isca.inrsc.org Furthermore, chemical reactions at the ethanol side chain can be used to attach the chromophore to polymers or other substrates, or to modulate its solubility and environmental sensitivity (solvatochromism). rsc.org The high quantum yields and large Stokes shifts observed in some benzothiazole (B30560) derivatives are particularly desirable for applications in fluorescence microscopy and optoelectronics. researchgate.netresearchgate.net

Role as a Privileged Scaffold in Contemporary Medicinal Chemistry Research and Drug Design (Emphasis on Structural Features and Modifications for Target Interaction)

The benzisothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. eurekaselect.comnih.gov The utility of the this compound scaffold in this context is derived from its specific structural features that facilitate interactions with biological macromolecules like proteins and enzymes.

The rigid, bicyclic nature of the benzisothiazole core provides a defined three-dimensional structure that can fit into the binding pockets of biological targets. This rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity. The heteroatoms (N and S) and the functional groups provide key interaction points.

Hydrogen Bonding: The primary amino group is an excellent hydrogen bond donor, while the nitrogen atom in the isothiazole ring and the oxygen of the ethanol group can act as hydrogen bond acceptors. These interactions are critical for molecular recognition and binding specificity. nih.gov

Hydrophobic and π-π Stacking Interactions: The aromatic benzene ring part of the scaffold can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.gov

Vectors for Modification: The amino and hydroxyl groups serve as synthetic handles for introducing other functionalities. Structure-activity relationship (SAR) studies often involve systematic modification at these positions to optimize potency, selectivity, and pharmacokinetic properties. nih.govsemanticscholar.orgnih.gov For example, acylating the amino group or modifying the ethanol side chain can alter the molecule's lipophilicity, affecting its ability to cross cell membranes. derpharmachemica.commdpi.com

This combination of a rigid core with strategically placed functional groups for specific interactions makes the scaffold a versatile template for designing targeted therapeutic agents. nih.govresearchgate.net

Application as an Intermediate in the Production of Other Chemically Significant Compounds

Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of other important chemical compounds. Its multifunctionality allows it to be a starting point for building more complex heterocyclic systems.

For example, the amino group can be used as a nucleophile to construct new rings. Derivatives of 2-aminobenzothiazole are frequently used in multi-component reactions to synthesize fused heterocyclic systems like benzothiazolopyrimidines or other complex structures. nih.govbohrium.com The initial reaction often involves the formation of an imine or an enamine from the amino group, which then undergoes intramolecular cyclization.

Furthermore, the hydroxyl group of the ethanol side chain can be converted into other functional groups that can then participate in further synthetic steps. For instance, oxidation to the corresponding aldehyde or carboxylic acid creates an electrophilic center that can react with a variety of nucleophiles, enabling the construction of compounds like benzothiazole-containing 1,3,4-oxadiazoles or β-lactams. nih.gov The ability to serve as a precursor for a wide range of other benzothiazole derivatives makes it a key building block in the synthesis of agrochemicals, pharmaceuticals, and materials. derpharmachemica.commdpi.com

Q & A

Q. Table 1: Synthesis Methods for Key Derivatives

DerivativeMethodYield (%)Reference
S-Propyl derivativeBromopropane + NaOH/EtOH78
Poly(5-Amino-3-phenyl)Polymerization in DMF65
Triazole-thiolateFe3O4@FU catalyst92

Q. Table 2: Analytical Techniques and Applications

TechniqueApplicationExample Data
1H NMRConfirm alkyl chain length in S-derivativesδ 1.2–1.5 ppm (CH2 groups)
IRDetect thiadiazole ring stability650–750 cm⁻¹ (S-O stretch)
HPLCAssess purity of triazole-thione derivativesRetention time: 8.2 min

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.